3,3-Dimethylbutane-1-sulfonyl chloride

Overview

Description

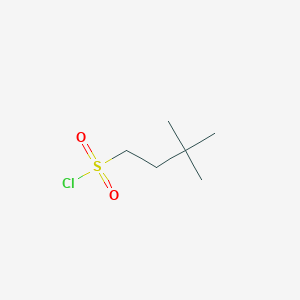

3,3-Dimethylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 10307-18-3 . It has a molecular weight of 184.69 and its IUPAC name is 3,3-dimethyl-1-butanesulfonyl chloride .

Molecular Structure Analysis

The molecular formula of 3,3-Dimethylbutane-1-sulfonyl chloride is C6H13ClO2S . The InChI code is 1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 .Physical And Chemical Properties Analysis

3,3-Dimethylbutane-1-sulfonyl chloride is a powder with a melting point of 43-45°C .Scientific Research Applications

Synthesis of Taurine Derivatives

A study by Seeberger et al. (2007) applied the safety-catch principle for the protection of sulfonic acids in the synthesis of taurine derivatives. This method involved the reaction of compounds derived from 2,2-dimethylsuccinic acid with 2-chloroethanesulfonyl chloride, resulting in protected derivatives of taurine. The process is applicable for the protection of sulfonic acids in a multiparallel format, indicating a potential role for 3,3-Dimethylbutane-1-sulfonyl chloride in similar reactions (Seeberger et al., 2007).

Functionalization of Triple Bonds

Capozzi et al. (1982) explored the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity. This method allowed for differential functionalization of triple bonds, which is a significant aspect of chemical synthesis and could involve compounds like 3,3-Dimethylbutane-1-sulfonyl chloride (Capozzi et al., 1982).

Decomposition in Polymer Structuring

Navrotskii et al. (2018) investigated the thermal decomposition of sulfonyl chloride groups in chlorosulfonated polyethylene. The study revealed that the decomposition mechanism involves the cleavage of carbon–sulfur and sulfur–chlorine bonds, forming SO2 and free radicals. These radicals are useful in the process of polymer structuring, suggesting a possible application of 3,3-Dimethylbutane-1-sulfonyl chloride in similar contexts (Navrotskii et al., 2018).

Synthesis of Fluorescent Compounds

Qureshi et al. (2019) developed a fluorescent sensor using dansyl chloride (5-(dimethyl amino)-naphthalene-1-sulfonyl chloride) for detecting metallic ions. This research illustrates the potential of using sulfonyl chlorides like 3,3-Dimethylbutane-1-sulfonyl chloride in creating sensors for metal ion detection (Qureshi et al., 2019).

Liquid Structure Analysis

Deetlefs et al. (2006) studied the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide, highlighting the importance of sulfonyl compounds in understanding the behavior of ionic liquids. This indicates potential research applications for 3,3-Dimethylbutane-1-sulfonyl chloride in the study of liquid structures (Deetlefs et al., 2006).

Catalytic Applications

Khazaei et al. (2013) synthesized a novel Bronsted acidic ionic liquid, highlighting the role of sulfonyl compounds in catalysis. This research underscores the potential of 3,3-Dimethylbutane-1-sulfonyl chloride in catalytic applications, especially in solvent-free conditions (Khazaei et al., 2013).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFKSAMQYRGPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylbutane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)